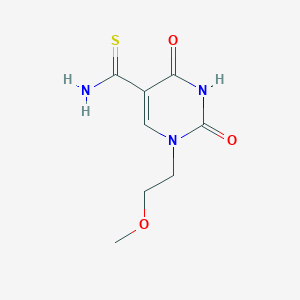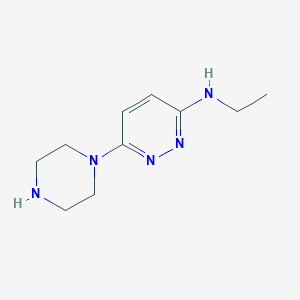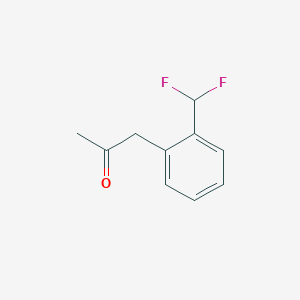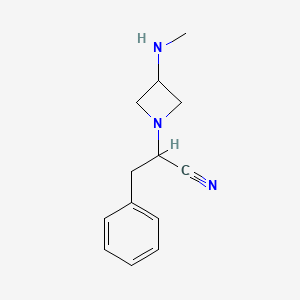![molecular formula C7H12N4 B14864489 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14864489.png)
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It has garnered interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential pharmacological activities, including its role as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-A]azepine
- 3-Hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine
Uniqueness
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of a methyl group at the 2-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
2-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C7H12N4/c1-6-9-7-5-8-3-2-4-11(7)10-6/h8H,2-5H2,1H3 |
InChIキー |
DYKDWNNQAMCWLV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2CCCNCC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


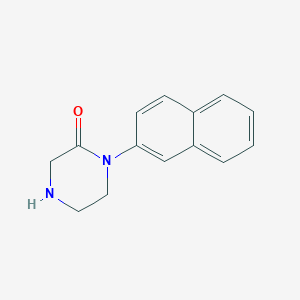
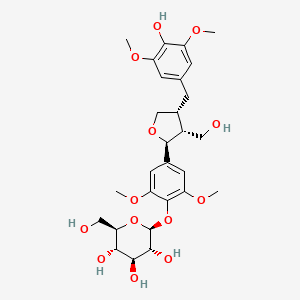
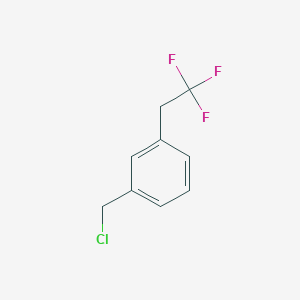
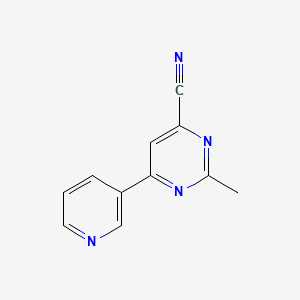
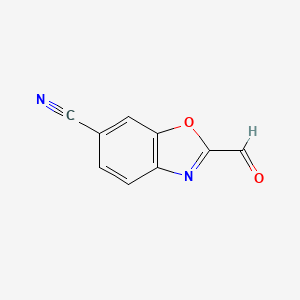
![N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine](/img/structure/B14864448.png)
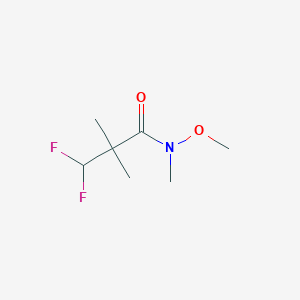
![5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole](/img/structure/B14864456.png)
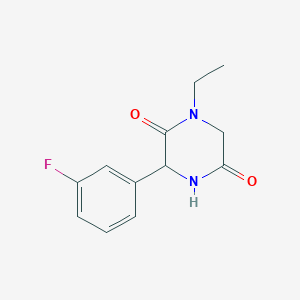
![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14864462.png)
